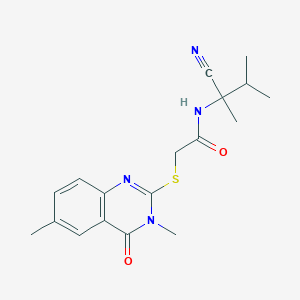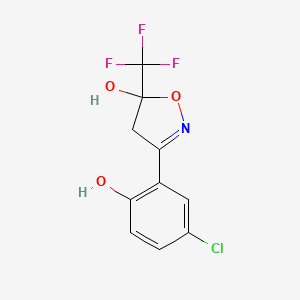
N1-((5-méthyl-1,3,4-oxadiazol-2-yl)méthyl)-N2-(thiophène-2-ylméthyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic organic compound characterized by the presence of an oxadiazole ring and a thiophene ring
Applications De Recherche Scientifique
N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: It is explored for use in the development of organic semiconductors and conductive polymers due to its electronic properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules and as a catalyst in certain chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with an appropriate carboxylic acid derivative under acidic or basic conditions.
Attachment of the Methyl Group: The methyl group is introduced via alkylation using methyl iodide or a similar reagent.
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions starting from a suitable precursor such as 2-bromoacetophenone.
Coupling of the Oxadiazole and Thiophene Rings: The oxadiazole and thiophene rings are coupled using a cross-coupling reaction, such as the Suzuki or Stille coupling, in the presence of a palladium catalyst.
Formation of the Oxalamide Moiety: The final step involves the formation of the oxalamide moiety through the reaction of the coupled product with oxalyl chloride and an amine.
Industrial Production Methods
Industrial production of N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring opening and formation of hydrazides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the oxadiazole ring, where nucleophiles can replace the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrazides and ring-opened products.
Substitution: Substituted oxadiazole derivatives.
Mécanisme D'action
The mechanism of action of N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide depends on its application:
Medicinal Chemistry: The compound may interact with specific enzymes or receptors, inhibiting their activity and leading to therapeutic effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity.
Materials Science: The compound’s electronic properties allow it to participate in charge transfer processes, making it useful in electronic devices.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N1-(2-thienylmethyl)-N2-(5-methyl-1,3,4-oxadiazol-2-yl)oxalamide
- N1-(5-methyl-1,3,4-oxadiazol-2-yl)-N2-(2-thienylmethyl)oxalamide
Uniqueness
N1-((5-methyl-1,3,4-oxadiazol-2-yl)methyl)-N2-(thiophen-2-ylmethyl)oxalamide is unique due to the specific arrangement of the oxadiazole and thiophene rings, which imparts distinct electronic and steric properties. This uniqueness can lead to different reactivity and interactions compared to similar compounds, making it valuable for specific applications in medicinal chemistry and materials science.
Propriétés
IUPAC Name |
N'-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-(thiophen-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O3S/c1-7-14-15-9(18-7)6-13-11(17)10(16)12-5-8-3-2-4-19-8/h2-4H,5-6H2,1H3,(H,12,16)(H,13,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BICNIKVQFAQEOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CNC(=O)C(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-(oxan-4-ylsulfanyl)ethyl]-4-(thiophen-3-yl)benzamide](/img/structure/B2446541.png)



![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2-(trifluoromethyl)benzenesulfonamide](/img/structure/B2446547.png)
![1-[3-(4-Methoxypiperidin-1-yl)azetidin-1-yl]-3-(3-methylthiophen-2-yl)propan-1-one](/img/structure/B2446549.png)
![1-[3-(methylsulfanyl)phenyl]-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,4-dihydropyridazin-4-one](/img/structure/B2446553.png)

![1-(3-chlorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B2446557.png)
![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-fluorophenyl)acetamide](/img/structure/B2446558.png)
![1-{[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(propan-2-yl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2446559.png)
![Methyl 4-oxospiro[2.4]heptane-5-carboxylate](/img/structure/B2446561.png)
![4-butyl-3-((3-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2446562.png)
![1-[2-(Dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B2446563.png)
